REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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106 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
2.2 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
11 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stir the suspension at room temperature under an atmosphere of hydrogen at 60 psi for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Filter the suspension through a pad of Celite®
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Type
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WASH
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Details
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wash the pad with additional ethyl acetate
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Type
|
CUSTOM
|
Details
|
Remove the solvents under reduced pressure
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Type
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CUSTOM
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Details
|
purify the residue by column chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with isohexane/ethyl acetate (9:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |